molecular formula and structure of 2,7-dichloroquinoline-3-carbaldehyde
molecular formula and structure of 2,7-dichloroquinoline-3-carbaldehyde
Molecular Architecture, Synthetic Pathways, and Pharmacophore Utility [1][2][3]
Executive Summary
2,7-Dichloroquinoline-3-carbaldehyde (CAS: 73568-33-9) represents a privileged scaffold in medicinal chemistry, characterized by a "push-pull" electronic system that enables highly selective functionalization.[2] As a derivative of the Meth-Cohn quinoline synthesis, this molecule serves as a critical intermediate for developing bioactive heterocycles, including antimalarials, kinase inhibitors, and fluorescent probes.[1] This guide provides a rigorous technical analysis of its structural properties, synthetic logic, and reactivity profile, designed for researchers requiring actionable data for drug discovery workflows.[1][4]
Part 1: Chemical Identity & Structural Analysis[1][4]
The molecule is defined by a quinoline core substituted with chlorine atoms at the 2- and 7-positions and a formyl group at the 3-position. Its reactivity is dictated by the electron-deficient nature of the pyridine ring, further activated by the ortho-chloro and meta-formyl substituents.
| Property | Data |
| IUPAC Name | 2,7-dichloroquinoline-3-carbaldehyde |
| Molecular Formula | |
| Molecular Weight | 226.06 g/mol |
| CAS Number | 73568-33-9 |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, CHCl3; sparing solubility in EtOH |
| SMILES | O=Cc1cc(Cl)nc2cc(Cl)ccc12 |
3D Conformational & Electronic Insight
-
Planarity: The quinoline bicycle is essentially planar.[4] However, X-ray diffraction studies of analogous 2-chloro-3-formylquinolines reveal that the C3-formyl group often deviates slightly from coplanarity (torsion angle
5–15°) due to steric repulsion with the C2-chlorine atom or the C4-proton. -
Electronic Polarization: The N1 nitrogen atom acts as an electron sink.[4] The C2 position is highly electrophilic ($ \delta+
S_NAr$).[1][4] -
The 7-Chloro Substituent: Unlike the labile C2-Cl, the chlorine at C7 is electronically deactivated and sterically distinct, behaving as a typical aryl chloride.[1] It generally requires transition-metal catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig) for displacement.
Part 2: Synthetic Pathway (The Meth-Cohn Approach)[4][5][6]
The industrial and laboratory standard for synthesizing this scaffold is the Meth-Cohn reaction (Vilsmeier-Haack cyclization). This route is preferred over direct chlorination of quinolines due to its atom economy and the simultaneous installation of the C2-Cl and C3-CHO functionalities.
2.1. Retrosynthetic Logic
The synthesis targets the cyclization of
-
Precursor: 3-Chloroaniline is acetylated to form
-(3-chlorophenyl)acetamide.[4] -
Cyclization: The Vilsmeier reagent (DMF/POCl
) attacks the amide oxygen, forming a chloroiminium intermediate.[1][2][4] -
Regio-divergence: Cyclization can occur at two ortho positions relative to the amide nitrogen. For a meta-substituted precursor (3-Cl), cyclization can yield either the 7-chloro (sterically favored) or the 5-chloro isomer.[4]
2.2. Reaction Mechanism & Workflow
The mechanism involves the formation of a halovinyl aldehyde intermediate which undergoes intramolecular electrophilic aromatic substitution.[2][4]
Figure 1: The Meth-Cohn synthetic pathway highlighting the critical cyclization step and potential isomer formation.[2][4]
2.3. Purification Strategy
Since the 7-chloro isomer is thermodynamically and kinetically favored (less steric hindrance at the cyclization site compared to the 5-position), it typically precipitates as the major product upon hydrolysis.
-
Protocol: Recrystallization from Acetonitrile or Ethyl Acetate is the standard method to remove the minor 5-chloro isomer and tarry impurities.[2]
Part 3: Reactivity Profile & Pharmacophore Utility[4]
The 2,7-dichloroquinoline-3-carbaldehyde scaffold acts as a "chemical chameleon," offering orthogonal reactivity at three distinct sites.
3.1. Site C2: Nucleophilic Aromatic Substitution (
)
The C2-Cl bond is chemically labile.[2][4] The adjacent ring nitrogen lowers the energy of the Meisenheimer complex, allowing facile displacement by nucleophiles without metal catalysis.[1]
-
Reagents: Primary/secondary amines, thiols, hydrazines.[1][2][4]
-
Conditions: Mild heating in EtOH or DMF with a base (
or ).[1][4] -
Application: Introduction of solubilizing groups (morpholine, piperazine) or pharmacophores.[1][4]
3.2. Site C3: Aldehyde Condensation
The formyl group is an electrophilic handle for carbon-carbon or carbon-nitrogen bond formation.[2]
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields vinyl-fused systems.[1][2][4]
-
Schiff Base Formation: Condensation with anilines yields imines, widely explored for antimicrobial activity.[1][2][4]
-
Oxidation/Reduction: Conversion to carboxylic acids (using
) or alcohols (using ).[1][2][4]
3.3. Site C7: Cross-Coupling
The C7-Cl bond is robust. It survives C2 displacement conditions, allowing for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to install aryl or alkynyl groups.[1][4]
Figure 2: Divergent reactivity map showing orthogonal functionalization strategies.
Part 4: Experimental Protocols
4.1. Synthesis of 2,7-Dichloroquinoline-3-carbaldehyde
Note: All reactions involving
-
Reagent Preparation: In a dry round-bottom flask, place DMF (3.0 equiv). Cool to 0°C in an ice bath.
-
Vilsmeier Complex: Add
(7.0 - 12.0 equiv) dropwise with stirring.[4] A white/yellow solid complex (Vilsmeier reagent) will form.[1][4] Stir for 30 min at 0°C. -
Addition: Add
-(3-chlorophenyl)acetamide (1.0 equiv) portion-wise or as a solution in minimal DMF. -
Cyclization: Remove the ice bath and heat the mixture to 80–90°C for 4–16 hours. Monitor via TLC (EtOAc/Hexane 2:8).[1][4]
-
Quenching: Cool the mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring. The mixture will hydrolyze, and a yellow precipitate will form.[1][4]
-
Neutralization: Adjust pH to ~7 using saturated
or dilute (carefully, exothermic). -
Purification: Filter the solid, wash copiously with water, and dry.[1][2][4][5] Recrystallize from Acetonitrile to obtain the pure 2,7-isomer as pale yellow needles.[1]
4.2. Analytical Characterization (Expected Data)[1][2][4][5]
-
NMR (400 MHz,
):- 10.55 (s, 1H, -CHO) – Characteristic aldehyde singlet.[1][4]
- 8.75 (s, 1H, H-4) – Deshielded singlet typical of the pyridine ring proton.[1][4]
-
8.05 (d,
Hz, 1H, H-5) – Doublet.[1][4] -
7.95 (d,
Hz, 1H, H-8) – Meta coupling, isolated proton.[1][4] -
7.55 (dd,
Hz, 1H, H-6) – Doublet of doublets.[1][4] -
Note: The coupling constants (
) confirm the 2,7-substitution pattern versus the 2,5-isomer.
References
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1][4][6] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[4][6] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[1]
-
Raj, T., et al. (2016).[1][4] Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 42-45.[1][4]
-
BenchChem. (n.d.).[1][4] 2,7-Dichloroquinoline-3-carbaldehyde Structure and Properties. BenchChem Database.[4] [1][4]
-
Muscia, G. C., et al. (2011).[1][4] Synthesis and antitubercular activity of new 2-substituted quinolines. Bioorganic & Medicinal Chemistry Letters, 21(18), 5235-5238.[1][4]
